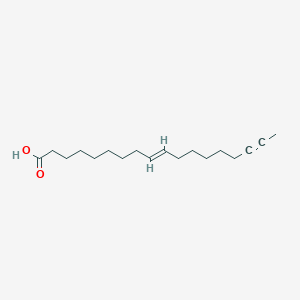
(E)-octadec-9-en-16-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-octadec-9-en-16-ynoic acid, also known as 9-PAHSA, is a fatty acid derivative that has recently gained attention for its potential therapeutic benefits. This compound is a member of the class of palmitic acid esters of hydroxylated fatty acids (PAHSA), which are synthesized in adipose tissue and have been shown to have anti-inflammatory and insulin-sensitizing effects.
Mécanisme D'action
The mechanism of action of (E)-octadec-9-en-16-ynoic acid is not fully understood, but it is thought to involve the activation of the G protein-coupled receptor GPR120. Activation of this receptor has been shown to have anti-inflammatory and insulin-sensitizing effects, which may contribute to the therapeutic potential of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to improve insulin sensitivity in vitro and in vivo, which may contribute to its potential as a treatment for diabetes and obesity. This compound has also been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (E)-octadec-9-en-16-ynoic acid is that it is a relatively stable compound that can be synthesized in the laboratory. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a good candidate for further research. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its therapeutic potential.
Orientations Futures
There are several future directions for research on (E)-octadec-9-en-16-ynoic acid. One direction is to further investigate its mechanism of action and the signaling pathways involved in its anti-inflammatory and insulin-sensitizing effects. Another direction is to explore its potential as a treatment for other diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of (E)-octadec-9-en-16-ynoic acid can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 9-hydroxynonanoic acid, which can be obtained through the oxidation of nonanoic acid. The second step involves the coupling of 9-hydroxynonanoic acid with 16-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Applications De Recherche Scientifique
Recent studies have shown that (E)-octadec-9-en-16-ynoic acid has potential therapeutic benefits for various diseases, including diabetes, obesity, and cardiovascular disease. In vitro and in vivo studies have demonstrated that this compound has anti-inflammatory and insulin-sensitizing effects, which may contribute to its therapeutic potential. Additionally, this compound has been shown to have a positive effect on lipid metabolism and may have potential as a treatment for non-alcoholic fatty liver disease.
Propriétés
Numéro CAS |
158999-14-5 |
|---|---|
Formule moléculaire |
C12H21NO2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(E)-octadec-9-en-16-ynoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,4-8,11-17H2,1H3,(H,19,20)/b10-9+ |
Clé InChI |
XDYJRCBGFFKBPA-MDZDMXLPSA-N |
SMILES isomérique |
CC#CCCCCC/C=C/CCCCCCCC(=O)O |
SMILES |
CC#CCCCCCC=CCCCCCCCC(=O)O |
SMILES canonique |
CC#CCCCCCC=CCCCCCCCC(=O)O |
Synonymes |
16-ODCYA 9-octadecen-16-ynoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




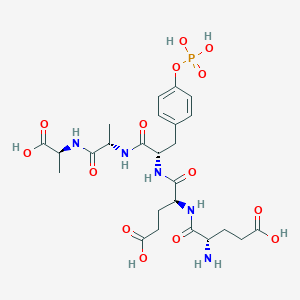
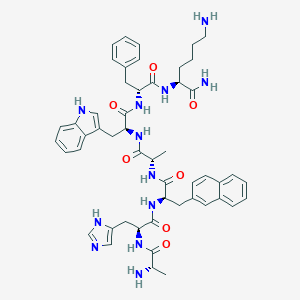
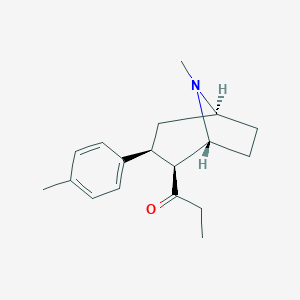
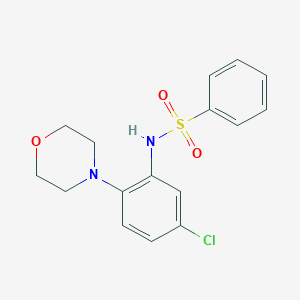
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)

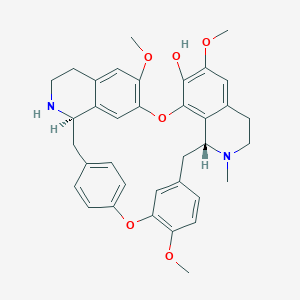


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)


